2-[4-(Methoxycarbonyl)phenyl]butanoic acid
Description
2-[4-(Methoxycarbonyl)phenyl]butanoic acid is a carboxylic acid derivative featuring a butanoic acid backbone with a para-methoxycarbonyl-substituted phenyl group attached to the second carbon.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(4-methoxycarbonylphenyl)butanoic acid |
InChI |
InChI=1S/C12H14O4/c1-3-10(11(13)14)8-4-6-9(7-5-8)12(15)16-2/h4-7,10H,3H2,1-2H3,(H,13,14) |
InChI Key |
PEDNOGBEPMPCBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxycarbonyl)phenyl]butanoic acid typically involves the esterification of 4-(methoxycarbonyl)phenylboronic acid with butanoic acid. The reaction is carried out in the presence of a catalyst, such as palladium, under controlled temperature and pressure conditions. The process may also involve the use of solvents like tetrahydrofuran (THF) and methanol to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methoxycarbonyl)phenyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions
Major Products
The major products formed from these reactions include various derivatives of butanoic acid and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(Methoxycarbonyl)phenyl]butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Methoxycarbonyl)phenyl]butanoic acid involves its interaction with specific molecular targets. In biochemical assays, it acts as a ligand that binds to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[4-(Methoxycarbonyl)phenyl]butanoic acid with structurally related compounds, emphasizing substituent effects, physicochemical properties, and biological implications:
Structural and Electronic Effects
- Substituent Position: The para-substituted methoxycarbonyl group in the target compound maximizes resonance stabilization of the carboxylate anion, increasing acidity compared to meta- or ortho-substituted analogs . Ortho-substituted derivatives (e.g., 4-(2-Methoxyphenyl)butanoic acid) exhibit steric hindrance, reducing reactivity in electrophilic substitutions .
- Electron-Withdrawing vs. Electron-Donating Groups: The methoxycarbonyl group (–COOCH₃) withdraws electrons via resonance, lowering the pKa of the carboxylic acid (≈3–4), whereas methyl or alkyl substituents (e.g., 4-(4-Methylphenyl)butanoic acid) donate electrons, resulting in higher pKa values (≈4.5–5.5) .
Physicochemical Properties
- Solubility: The target compound’s polar –COOCH₃ group enhances water solubility compared to alkyl-substituted analogs like 4-[4-(2-Methylpropyl)phenyl]butanoic acid, which is more lipid-soluble .
- Melting Points: Para-substituted derivatives generally exhibit higher melting points due to symmetrical packing. For example, 4-(4-Methylphenyl)butanoic acid melts at 54–58°C , while ortho-substituted analogs may have lower melting points due to disrupted crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
